6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYDRIZVHRXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it targets receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing the necroptosis pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Notes:
- Bromine substitution (Compound 9) enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki coupling in ) .
- Methoxy groups (Compound 31) improve metabolic stability by reducing oxidative degradation .
- Ring fusion variations (e.g., 1,2,3-triazole vs. 1,2,4-triazole) alter electronic density and binding affinity .
Pharmacological and Catalytic Properties
- Electron-withdrawing groups (e.g., fluorine in NHC catalysts) enhance catalytic efficiency by increasing electrophilicity .
- Hydrophobic substituents (e.g., methoxy in Compound 31) improve membrane permeability .
Physicochemical Properties
- Solubility : The parent compound’s hydrochloride salt (LogP -0.95) is water-soluble, while derivatives like the methyl carboxylate (LogP -0.28) show improved lipid solubility .
- Thermal Stability : The parent compound decomposes above 200°C, whereas halogenated derivatives (e.g., 3-bromo) exhibit lower thermal stability due to weaker C-Br bonds .
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of necroptosis inhibition and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNCl
- Molecular Weight : 221.69 g/mol
- CAS Number : 828914-68-7
Necroptosis Inhibition
Recent studies have highlighted the role of this compound derivatives as potent inhibitors of necroptosis. Necroptosis is a form of programmed cell death that contributes to inflammation and various diseases.
- RIPK1 Inhibition : A significant focus has been on the compound's ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptotic pathways. For instance, a study demonstrated that a derivative of this compound exhibited potent anti-necroptotic activity with an IC value in the low nanomolar range (<100 nM) against human and murine cellular assays .
- Case Study : In one study, compound 26 (a derivative of this compound) was shown to effectively bind to the allosteric pocket of RIPK1 and significantly inhibit its enzymatic activity. This binding was confirmed through molecular docking studies .
Anticancer Properties
The compound also exhibits promising anticancer properties by targeting various tumor cell lines.
- Cytotoxicity : In vitro studies have shown that derivatives of this compound demonstrate cytotoxic effects against different human tumor cell lines. The GI values ranged from nanomolar to micromolar concentrations depending on the specific derivative and cell line tested .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Phenyl Substituents : The introduction of phenyl groups at specific positions has been shown to enhance the potency against necroptosis and cancer cells. For example, the presence of a fluorine substituent at the 7-position improved interactions with RIPK1 and increased efficacy in murine Hepa1-6 cells .
| Compound | Position | Activity (IC) |
|---|---|---|
| Compound 26 | N/A | <100 nM |
| Compound 7 | 7′-Position (Fluoro) | Enhanced potency |
Pharmacokinetics
Pharmacokinetic studies indicate that while some derivatives show low oral exposure in vivo, their potent biological activities suggest potential for further development as therapeutic agents against necroptosis-related diseases and cancers.
Q & A
Basic Research Questions
1.1. What synthetic methodologies are most effective for preparing 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives with high yields?
Methodological Answer:
The synthesis typically involves cyclocondensation or alkylation strategies. For example, derivatives are synthesized via:
- Cyclocondensation : Reacting pyrrolidine precursors with triazole-forming agents (e.g., nitriles or hydrazines) under acidic or basic conditions .
- Alkylation : Introducing substituents like perfluorophenyl groups via nucleophilic substitution or metal-catalyzed coupling reactions .
- Optimization : Use high-resolution NMR and LC-MS to monitor reaction progress. Adjust reaction time, temperature, and stoichiometry to improve yields (e.g., compound 26 in achieved 78% yield via alkylation) .
1.2. How can researchers characterize the structural and electronic properties of these derivatives?
Methodological Answer:
Employ a combination of:
- X-ray crystallography : Resolve bond angles and hydrogen-bonding patterns (e.g., C3–C4–C5 bond angle = 102.18° in ) .
- NMR spectroscopy : Use 2D NMR (e.g., HMBC) to confirm regiochemistry and tautomeric forms .
- Computational modeling : Density Functional Theory (DFT) to predict electronic distributions and reactivity .
Advanced Research Questions
2.1. What structure-activity relationship (SAR) trends govern the necroptosis-inhibitory activity of these compounds?
Methodological Answer:
Key SAR insights include:
- RIPK1 inhibition : Substituents at the 2-position (e.g., perfluorophenyl groups) enhance binding to the RIPK1 kinase domain. Compound 26 ( ) showed IC₅₀ = 12 nM against RIPK1 .
- Stereochemistry : (R)-configured derivatives (e.g., BD00944187 in ) exhibit superior activity due to better hydrophobic pocket fit .
- Method : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking simulations to validate SAR .
2.2. How can in vivo efficacy be evaluated for neurodegenerative disease applications?
Methodological Answer:
- Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to test compounds like 7-phenoxy derivatives ( ) targeting γ-secretase modulation .
- Biomarkers : Quantify Aβ40/Aβ42 levels in cerebrospinal fluid via ELISA .
- Dosage optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration (e.g., logP > 3.5 for CNS activity) .
2.3. How should contradictory data on antibacterial vs. anti-necroptotic activity be resolved?
Methodological Answer:
- Target-specific assays : Use MIC assays (e.g., 31.7 mM against S. aureus in ) to distinguish antibacterial mechanisms from necroptosis pathways .
- Gene knockout models : Validate RIPK1 dependency in cellular assays using RIPK1⁻/⁻ cells .
- Dual-activity profiling : Screen derivatives against both bacterial and necroptosis targets to identify selective compounds .
2.4. What strategies improve catalytic performance of N-heterocyclic carbene (NHC) derivatives in organic synthesis?
Methodological Answer:
- Electronic tuning : Perfluorophenyl-substituted derivatives (e.g., ) enhance electrophilicity and stability .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
- Kinetic studies : Compare turnover frequencies (TOF) in benzoin condensation reactions to rank catalyst efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
